molecular formula C15H8ClF3N2O B5710547 3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone

3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No. B5710547
M. Wt: 324.68 g/mol
InChI Key: KVXFYDMVZINQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied due to its potential applications in scientific research. It is a quinazolinone derivative that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been widely used in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool compound for studying the role of various proteins and enzymes in biological processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone involves the inhibition of various proteins and enzymes that are involved in biological processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone in lab experiments include its high potency and specificity for the target proteins and enzymes. However, its limitations include its potential toxicity and the need for careful optimization of the reaction conditions to achieve high yields.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. One direction is to study its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail and to identify new target proteins and enzymes that could be inhibited by this compound. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone can be achieved through several methods, including the reaction of 4-chloroaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chloroaniline with 2-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(trifluoromethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)21-13(22)11-3-1-2-4-12(11)20-14(21)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFYDMVZINQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-(trifluoromethyl)-3-hydroquinazolin-4-one

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